2-Methyl-6-phenyl-4-(trifluoromethyl)nicotinic acid is a derivative of nicotinic acid characterized by the presence of a trifluoromethyl group and a phenyl group at specific positions on the pyridine ring. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. The trifluoromethyl group is particularly noteworthy for enhancing lipophilicity and metabolic stability, making such derivatives valuable in drug design.
The synthesis of 2-methyl-6-phenyl-4-(trifluoromethyl)nicotinic acid can be traced through various chemical literature and patents, which outline methods for creating similar trifluoromethyl-substituted nicotinic acids. Notably, patents have reported methods involving the use of trifluoroacetoacetate and cyanoacetamide as starting materials, utilizing potassium hydroxide as a catalyst for cyclization reactions to yield the desired products .
This compound belongs to the class of nicotinic acid derivatives, specifically those that are substituted with trifluoromethyl and phenyl groups. Its classification can be further detailed as follows:
The synthesis of 2-methyl-6-phenyl-4-(trifluoromethyl)nicotinic acid involves several key steps:
The synthesis may involve multiple reaction conditions, including temperature control, reaction time, and purification methods. For instance, one method utilizes palladium on carbon for catalytic hydrogenation steps to achieve desired functionalization while minimizing side reactions .
The molecular structure of 2-methyl-6-phenyl-4-(trifluoromethyl)nicotinic acid can be represented as follows:
This structure features a pyridine ring with:
Crystallographic studies on related compounds indicate that these molecules typically crystallize in monoclinic systems, displaying specific lattice parameters that can be crucial for understanding their solid-state properties .
2-Methyl-6-phenyl-4-(trifluoromethyl)nicotinic acid can participate in various chemical reactions typical of carboxylic acids and aromatic compounds:
The reactivity profile of this compound is influenced by the electron-withdrawing nature of the trifluoromethyl group, which enhances electrophilicity at the aromatic positions, facilitating electrophilic aromatic substitution reactions .
The mechanism of action for 2-methyl-6-phenyl-4-(trifluoromethyl)nicotinic acid in biological systems is likely linked to its interaction with nicotinic acetylcholine receptors or other related biological targets. The presence of the trifluoromethyl group may enhance binding affinity due to increased hydrophobic interactions.
Studies on similar compounds indicate that modifications on the pyridine ring can significantly alter pharmacological profiles, suggesting that this compound may exhibit unique biological activities worthy of further investigation .
Key physical properties include:
Chemical properties include:
Relevant analyses often include spectroscopic techniques such as Nuclear Magnetic Resonance spectroscopy and Infrared spectroscopy to confirm structural integrity post-synthesis .
2-Methyl-6-phenyl-4-(trifluoromethyl)nicotinic acid has potential applications in:
Research continues into its efficacy and safety profiles, aiming to harness its unique chemical properties for beneficial applications in pharmaceuticals and beyond .
The incorporation of trifluoromethylpyridine (TFMP) motifs into bioactive compounds represents a transformative advancement in chemical design. TFMP derivatives emerged prominently in the late 20th century, leveraging the unique physicochemical properties of fluorine to enhance molecular interactions with biological targets. Early agrochemicals like fluroxypyr (launched 1985) demonstrated the potential of TFMP scaffolds in herbicidal activity, attributed to the trifluoromethyl group’s ability to improve lipid solubility and metabolic stability [1]. By the 2000s, pharmaceutical research capitalized on this foundation, with patents disclosing TFMP-based intermediates for neurological and metabolic disorders. For example, spirocyclic compounds incorporating TFMP units were patented for voltage-gated sodium channel modulation, highlighting their role in treating pain and epilepsy [3]. The evolution accelerated with innovations in synthetic methodologies, such as palladium-catalyzed cross-coupling, enabling precise functionalization of the pyridine core for diverse biological applications [5].
Table 1: Milestone TFMP Derivatives in Agrochemical and Pharmaceutical Development
| Compound Class | Key Application | Year | Biological Target |
|---|---|---|---|
| Fluopyram | Fungicide | 1998 | Mitochondrial complex II |
| Spirocyclic TFMP Derivatives | Voltage-gated sodium channel inhibition | 2013 | CNS disorders |
| Morpholine-TFMP Hybrids | Antidiabetic/anti-inflammatory agents | 2019 | α-Amylase enzyme |
The synergy between the trifluoromethyl group (-CF₃) and the pyridine ring underpins the efficacy of TFMP derivatives. The -CF₃ group, with its high electronegativity (3.98 Pauling scale) and lipophilicity (π-hydrophobic parameter = 0.88), enhances membrane permeability and bioavailability. For instance, in 2-methyl-6-phenyl-4-(trifluoromethyl)nicotinic acid, the -CF₃ group increases the compound’s logP by ~1.2 units compared to non-fluorinated analogs, optimizing blood-brain barrier penetration for neurological targets [1] [7]. Concurrently, the pyridine nitrogen acts as a hydrogen bond acceptor, facilitating receptor binding. In voltage-gated sodium channels, this nitrogen forms critical interactions with Domain II S6 residues, stabilizing the inactivated state of the channel [3].
The phenyl ring at C6 and the methyl group at C2 further refine bioactivity. The phenyl ring enables π-stacking with aromatic residues in enzyme active sites (e.g., α-amylase), while the methyl group sterically blocks oxidative metabolism, extending half-life. This is exemplified in patented spirocyclic compounds where 2-methyl-6-phenyl-4-(trifluoromethyl)nicotinic acid serves as a precursor, contributing to nanomolar-level potency against sodium channels [3] [5].
Table 2: Electronic and Steric Contributions of Substituents in TFMP Derivatives
| Substituent | Electronic Effect | Steric Effect (van der Waals radius) | Biological Impact |
|---|---|---|---|
| -CF₃ (C4) | Strong electron-withdrawing | 2.17 Å | Enhanced membrane permeability |
| Phenyl (C6) | Electron-donating resonance | 3.38 Å (ring width) | π-stacking with target proteins |
| Methyl (C2) | Hyperconjugative donation | 2.00 Å | Metabolic stability |
2-Methyl-6-phenyl-4-(trifluoromethyl)nicotinic acid (CAS not explicitly provided; PubChem CID: 121205084 [1]) has gained prominence as a versatile building block in medicinal chemistry. Its molecular framework (C₁₄H₁₀F₃NO₂) combines all critical TFMP features, enabling derivatization at the carboxylic acid group and phenyl ring. Key applications include:
Synthetic routes to this compound emphasize efficiency and regioselectivity. A two-step approach is common:
Table 3: Synthesis Methods for 2-Methyl-6-phenyl-4-(trifluoromethyl)nicotinic Acid
| Method | Conditions | Yield | Advantages |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd-CataCXium A-G3, TMSOK, Toluene, 140°C | 92–98% | Regioselective, anhydrous conditions |
| Ester Hydrolysis | NaOH, MeOH/H₂O, 80°C | 85–90% | Scalable, minimal byproducts |
The compound’s utility is underscored by its role in generating libraries of bioactive molecules, streamlining drug discovery against CNS disorders and metabolic diseases [3] [5].
CAS No.: 13836-70-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7